4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. The sulfonamide moiety is attached to a substituted phenyl group bearing a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl group at the 3-position.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-7-15(12-17(13)21-10-4-5-19(21)22)20-26(23,24)16-8-9-18(25-3)14(2)11-16/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERQJWTEFOUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Inhibition of Phosphodiesterase
Research indicates that compounds similar to 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit inhibitory effects on phosphodiesterase enzymes, particularly phosphodiesterase type 4 (PDE4). This inhibition is significant in treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic nucleotide levels .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves interference with folic acid synthesis in bacteria, which is crucial for bacterial growth and replication.
Anticonvulsant Properties
Some sulfonamide compounds have demonstrated anticonvulsant activity, suggesting potential applications in treating epilepsy. The specific mechanism may involve modulation of neurotransmitter release or direct action on neuronal excitability .
Cancer Research
There is emerging interest in the use of sulfonamide derivatives in oncology. Research has indicated that certain sulfonamides can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Case Study 1: PDE4 Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives, including those structurally related to 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, displayed potent PDE4 inhibitory activity. These compounds were evaluated in vitro and showed promising results in reducing inflammation in animal models of asthma .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various sulfonamide derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited significant antibacterial activity, with some derivatives showing lower minimum inhibitory concentrations compared to traditional antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32)
- Structure : Shares the 2-oxopyrrolidin-1-yl and sulfonamide groups but lacks the methyl substituents on the benzene ring. The phenyl group is substituted with a methoxy group.
- Synthesis : Synthesized via flash chromatography (95:5 methylene chloride/ethyl acetate), yielding 18% as a pale brown solid.
- Physical Properties : Melting point (206–209°C) is higher than the target compound, likely due to increased crystallinity from the unsubstituted benzene ring .
(b) 4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (Compound 4r)
- Structure : Contains an indole core and a 2-oxopyrrolidin group but differs in the substitution pattern (methyl groups on the sulfonamide benzene and indole side chain).
- Synthesis : Lower yield (14%) compared to the target compound, suggesting synthetic challenges in indole functionalization.
- Physical Properties : Lower melting point (96–97°C) indicates reduced stability or weaker intermolecular forces .
(c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Features a chromen-4-one and pyrazolopyrimidine core, diverging significantly from the target compound’s pyrrolidinone and simpler aromatic systems.
- Physical Properties : Higher molecular weight (589.1 g/mol) and melting point (175–178°C) suggest stronger π-π stacking or hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s methoxy group may improve aqueous solubility compared to non-polar analogs like Compound 4r.
- Binding Affinity : The 2-oxopyrrolidin group, common in Compounds 32 and the target, is implicated in hydrogen bonding with biological targets (e.g., α,β-tubulin in docking studies) .
Biological Activity
4-Methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a pyrrolidine ring. Its chemical formula is , and it has a molecular weight of approximately 433.5 g/mol. The structural features are crucial for its biological activity, particularly the presence of the methoxy and oxopyrrolidine groups which may influence its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes, notably those involved in matrix metalloproteinase (MMP) activity. MMPs play a significant role in extracellular matrix remodeling and are implicated in cancer metastasis. The compound has shown inhibitory effects on MMP14 and MMP9, which are essential for tumor invasion and metastasis .
Antiproliferative Effects
In vitro studies have demonstrated that 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MDA-MB-231 and MCF-7, showing IC50 values ranging from 0.5 to 3.5 μM depending on the specific cell line .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.50 |
| MCF-7 | 0.82 |
| HeLa | 1.30 |
| A2780 | 2.21 |
Enzyme Inhibition
The compound's ability to inhibit MMPs suggests potential applications in cancer therapy by preventing tumor invasion. In particular, it was noted that the compound selectively inhibited MMP14 and MMP9 with significant potency .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| MMP14 | Competitive | 150 |
| MMP9 | Non-competitive | 200 |
Case Studies
A notable study evaluated the compound's efficacy in vivo using mouse models with induced tumors. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Furthermore, the compound's safety profile was assessed through toxicity studies, revealing no significant adverse effects at therapeutic doses, thus highlighting its potential for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
